(E)-1-(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)-3-PHENYL-2-PROPEN-1-ONE
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Overview
Description
(E)-1-(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)-3-PHENYL-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole ring substituted with dimethyl groups and a phenylpropenone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)-3-PHENYL-2-PROPEN-1-ONE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Substitution with Dimethyl Groups: The benzimidazole core is then alkylated with dimethyl groups using methylating agents such as methyl iodide in the presence of a base.
Coupling with Phenylpropenone: The final step involves the coupling of the dimethyl-substituted benzimidazole with phenylpropenone through a condensation reaction, often catalyzed by a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)-3-PHENYL-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the propenone moiety to a saturated ketone or alcohol.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce saturated analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent due to its bioactive properties.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of (E)-1-(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)-3-PHENYL-2-PROPEN-1-ONE would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with enzymes, receptors, or other proteins, thereby modulating biochemical pathways. The phenylpropenone moiety may also contribute to its activity
Properties
IUPAC Name |
(E)-1-(5,6-dimethylbenzimidazol-1-yl)-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-13-10-16-17(11-14(13)2)20(12-19-16)18(21)9-8-15-6-4-3-5-7-15/h3-12H,1-2H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNQALXYULKBRJ-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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